molecular formula C20H30 B14684771 Cycloicosa-1,5,9,13,17-pentaene CAS No. 34057-82-4

Cycloicosa-1,5,9,13,17-pentaene

Cat. No.: B14684771
CAS No.: 34057-82-4
M. Wt: 270.5 g/mol
InChI Key: NBIGCYKXEHDWSI-UHFFFAOYSA-N
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Description

Cycloicosa-1,5,9,13,17-pentaene is a hydrocarbon compound with the molecular formula C20H30 . It consists of a 20-carbon ring with five double bonds positioned at 1, 5, 9, 13, and 17 locations. This compound is part of the larger family of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cycloicosa-1,5,9,13,17-pentaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of halogenated precursors in the presence of strong bases. Another approach involves the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for its large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Cycloicosa-1,5,9,13,17-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cycloicosa-1,5,9,13,17-pentaene has several applications in scientific research:

    Chemistry: Used as a model compound to study aromaticity and anti-aromaticity in large ring systems.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of cycloicosa-1,5,9,13,17-pentaene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The compound’s reactivity is influenced by its conjugated π-electron system, which can undergo resonance stabilization .

Comparison with Similar Compounds

Cycloicosa-1,5,9,13,17-pentaene can be compared with other annulenes such as cyclooctatetraene and cyclodecapentaene:

Properties

CAS No.

34057-82-4

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

cycloicosa-1,5,9,13,17-pentaene

InChI

InChI=1S/C20H30/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-2,7-10,15-18H,3-6,11-14,19-20H2

InChI Key

NBIGCYKXEHDWSI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCCC=CCCC=CCCC=C1

Origin of Product

United States

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